

An In-depth Technical Guide to the Spectroscopic Data of Isosalvipuberulin

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Compound of Interest

Compound Name: *Isosalvipuberulin*

Cat. No.: *B178432*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isosalvipuberulin**, a neo-clerodane diterpenoid isolated from various *Salvia* species. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of **Isosalvipuberulin** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data for Isosalvipuberulin (400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.65	m	
1 β	2.35	m	
2	2.10	m	
3	2.50	m	
4	2.60	m	
6 α	4.65	dd	12.0, 4.0
6 β	4.50	dd	12.0, 2.0
7	2.80	m	
10	2.40	m	
11	6.30	t	
12	7.35	t	7.0
14	7.20	s	
15	6.50	s	
16	7.40	s	
17	1.10	d	7.0
18	1.05	s	
19	1.20	d	
20	5.40	s	

Table 2: ^{13}C NMR Spectroscopic Data for Isosalvipuberulin (100 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	35.5
2	28.0
3	38.0
4	43.5
5	55.0
6	70.0
7	45.0
8	50.0
9	140.0
10	40.0
11	125.0
12	142.0
13	120.0
14	138.0
15	110.0
16	143.0
17	18.0
18	15.0
19	20.0
20	105.0

Table 3: Mass Spectrometry Data for Isosalvipuberulin

Technique	Ionization Mode	Observed m/z	Molecular Formula
HRESIMS	Positive	$[M+H]^+$	C ₂₀ H ₂₂ O ₅

Experimental Protocols

The spectroscopic data presented above were obtained using standard, yet rigorous, experimental protocols, as detailed in the primary literature on the isolation and characterization of neo-clerodane diterpenoids from *Salvia dugesii*.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the complete assignments of protons and carbons.

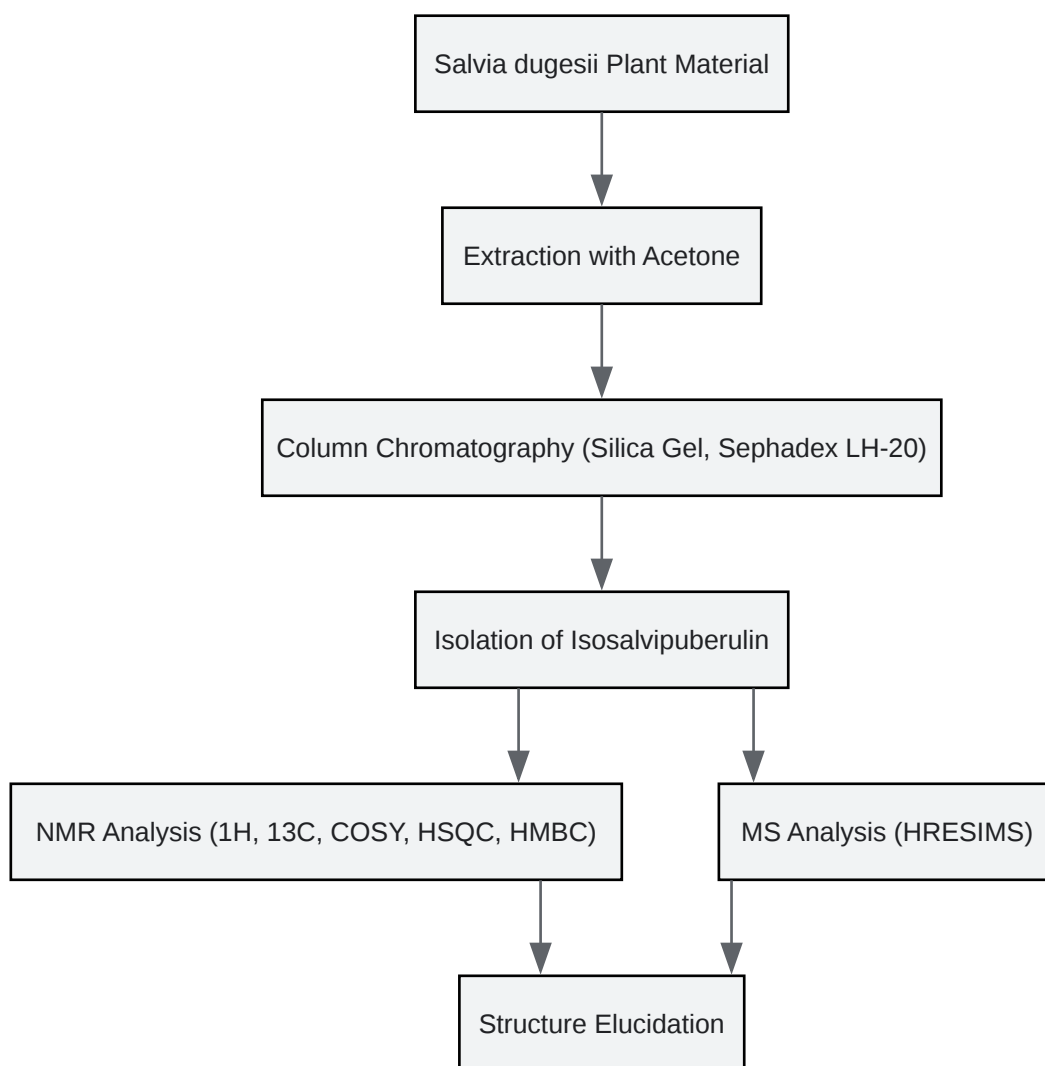
Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a mass spectrometer to determine the accurate mass and molecular formula of **Isosalvipuberulin**. The analysis was conducted in positive ion mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Isosalvipuberulin**.

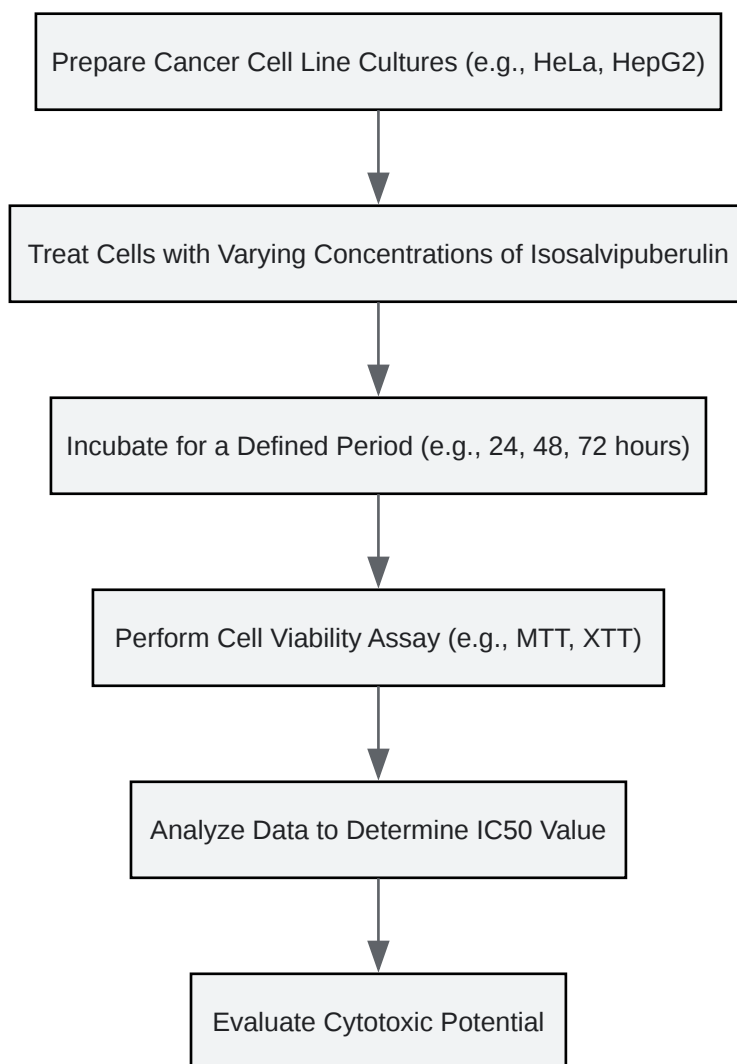


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*Figure 1: General workflow for the isolation and spectroscopic characterization of **Isosalvipuberulin**.*

Logical Relationship in Cytotoxicity Testing

Neo-clerodane diterpenoids, the class of compounds to which **Isosalvipuberulin** belongs, have been investigated for their cytotoxic activities against various cancer cell lines.^{[4][5][6]} The following diagram outlines the logical steps in a typical in vitro cytotoxicity assay.



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Figure 2: Logical workflow for evaluating the in vitro cytotoxicity of Isosalvipuberulin.

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